5-(2,4-Dichlorophenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"5-(2,4-Dichlorophenyl)-5-oxovaleric acid" is a chemical compound that might be of interest in various scientific fields due to its dichlorophenyl group and oxovaleric acid component. Such compounds can play roles in synthesis pathways, have unique molecular structures, and exhibit specific chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, hydrogenation, and hydrolysis. For instance, the synthesis of 4,5-dioxovaleric acid, a related compound, involves the illumination of cells in the presence of laevulinic acid, leading to the formation of 4,5-dioxovaleric acid in Scenedesmus obliquus, indicating a potential enzymatic pathway for its formation (Dörnemann & Senger, 1980).
Molecular Structure Analysis
The molecular structure of related compounds, such as "5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide," has been elucidated using techniques like X-ray crystallography, NMR, MS, and IR (Dong Heng-shan et al., 2005). These techniques can provide insights into the bond lengths, angles, and overall geometry of the compound.
Chemical Reactions and Properties
Chemical properties of related compounds include their reactivity towards various chemical reactions, such as transamination, which is a key step in the biosynthesis of 5-aminolevulinic acid from 4,5-dioxovaleric acid (Beale et al., 1979). This reactivity can be influenced by the presence of functional groups and the molecular structure.
Scientific Research Applications
-
2,4-Dichlorophenoxyacetic acid :
- Application : It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
- Method of Application : It is usually applied directly to the plants in the form of a spray .
- Results : It has been commercially available since 1945, and is now produced by many chemical companies since the patent on it has long since expired .
-
- Application : This is a type of carbon–carbon bond forming reaction. It’s widely applied due to its mild and functional group tolerant reaction conditions .
- Method of Application : The process involves the use of a variety of organoboron reagents, which have properties tailored for application under specific coupling conditions .
- Results : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
Safety And Hazards
The safety data sheet for 5-(2,4-Dichlorophenyl)furfural, a similar compound, indicates that it is not classified as a hazardous substance or mixture. However, it is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protective equipment such as dust masks, eyeshields, and gloves5.
Future Directions
There is no specific information available on the future directions of research or applications for 5-(2,4-Dichlorophenyl)-5-oxovaleric acid. However, similar compounds have been used in various areas of research, including drug discovery6. Further research could potentially explore the uses of 5-(2,4-Dichlorophenyl)-5-oxovaleric acid in similar applications.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCXHVWSVOXHPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440431 |
Source
|
Record name | 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-5-oxovaleric acid | |
CAS RN |
172167-99-6 |
Source
|
Record name | 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.